molecular formula C7H14N6 B3065009 N-[4-AMINO-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE CAS No. 2827-47-6

N-[4-AMINO-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE

Cat. No.: B3065009
CAS No.: 2827-47-6
M. Wt: 182.23 g/mol
InChI Key: LVVRSRYXKCKALW-UHFFFAOYSA-N
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Description

N-[4-AMINO-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The structure of this compound features a triazine ring substituted with amino and dimethylamino groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-AMINO-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE typically involves the nucleophilic substitution of cyanuric chloride with dimethylamine and ammonia. The reaction is carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions to ensure complete substitution .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process, where cyanuric chloride is reacted with dimethylamine and ammonia in a solvent system. The reaction mixture is then purified using techniques such as crystallization or distillation to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[4-AMINO-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazines, which can have different functional groups attached to the triazine ring, enhancing their chemical and biological properties .

Scientific Research Applications

N-[4-AMINO-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of dyes, resins, and other materials

Mechanism of Action

The mechanism of action of N-[4-AMINO-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-AMINO-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-N,2-N,4-N,4-N-tetramethyl-1,3,5-triazine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N6/c1-12(2)6-9-5(8)10-7(11-6)13(3)4/h1-4H3,(H2,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVVRSRYXKCKALW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90182526
Record name Melamine, N(sup 2),N(sup 2),N(sup 4),N(sup 4)-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90182526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2827-47-6
Record name 2-Amino-4,6-bis(dimethylamino)-1,3,5-triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2827-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Melamine, N(sup 2),N(sup 2),N(sup 4),N(sup 4)-tetramethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002827476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Melamine, N(sup 2),N(sup 2),N(sup 4),N(sup 4)-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90182526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[4-AMINO-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE
Reactant of Route 2
Reactant of Route 2
N-[4-AMINO-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE
Reactant of Route 3
Reactant of Route 3
N-[4-AMINO-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE
Reactant of Route 4
Reactant of Route 4
N-[4-AMINO-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE
Reactant of Route 5
Reactant of Route 5
N-[4-AMINO-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE
Reactant of Route 6
N-[4-AMINO-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE

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